molecular formula C10H16 B14801438 (+)-2-Pinene

(+)-2-Pinene

Cat. No.: B14801438
M. Wt: 136.23 g/mol
InChI Key: GRWFGVWFFZKLTI-DTWKUNHWSA-N
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Description

(+)-2-Pinene is a naturally occurring organic compound belonging to the class of monoterpenes. It is one of the two enantiomers of pinene, the other being (-)-2-Pinene. This compound is a major component of pine resin and is found in the oils of many species of coniferous trees. It is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-2-Pinene can be synthesized through several methods, including the pyrolysis of pinene-containing resins and the catalytic isomerization of alpha-pinene. The pyrolysis method involves heating the resin to high temperatures, causing the decomposition of the resin and the release of this compound. Catalytic isomerization, on the other hand, involves the use of catalysts such as zeolites to convert alpha-pinene to this compound under controlled conditions.

Industrial Production Methods

In industrial settings, this compound is typically obtained through the distillation of turpentine oil, which is a byproduct of the paper manufacturing process. The turpentine oil is subjected to fractional distillation, separating the various components based on their boiling points. This compound is collected as one of the fractions during this process.

Chemical Reactions Analysis

Types of Reactions

(+)-2-Pinene undergoes a variety of chemical reactions, including:

    Oxidation: this compound can be oxidized to form compounds such as pinene oxide and verbenone.

    Reduction: Reduction of this compound can yield compounds like pinane.

    Substitution: It can undergo substitution reactions, such as halogenation, to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Catalysts such as palladium on carbon are often used in reduction reactions.

    Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Pinene oxide, verbenone

    Reduction: Pinane

    Substitution: Halogenated pinenes

Scientific Research Applications

(+)-2-Pinene has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties.

    Medicine: It is being investigated for its potential therapeutic effects, including its role in pain relief and respiratory health.

    Industry: this compound is used in the production of fragrances, flavors, and as a solvent in the chemical industry.

Mechanism of Action

The mechanism of action of (+)-2-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, contributing to its biological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling. Additionally, it can interact with ion channels and receptors in the nervous system, influencing neurotransmission and exerting its effects on pain perception and inflammation.

Comparison with Similar Compounds

(+)-2-Pinene is similar to other monoterpenes such as alpha-pinene, beta-pinene, and limonene. it is unique in its specific stereochemistry and the distinct biological activities it exhibits. While alpha-pinene and beta-pinene are also found in coniferous trees and have similar uses, this compound is distinguished by its specific interactions with molecular targets and its unique aroma profile.

List of Similar Compounds

  • Alpha-pinene
  • Beta-pinene
  • Limonene
  • Camphene

Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1

InChI Key

GRWFGVWFFZKLTI-DTWKUNHWSA-N

Isomeric SMILES

CC1=CC[C@H]2C[C@H]1C2(C)C

Canonical SMILES

CC1=CCC2CC1C2(C)C

Origin of Product

United States

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